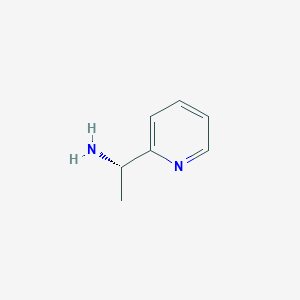

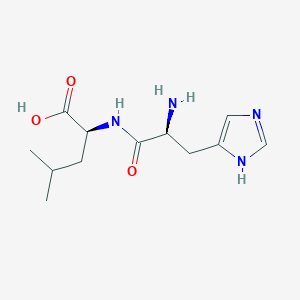

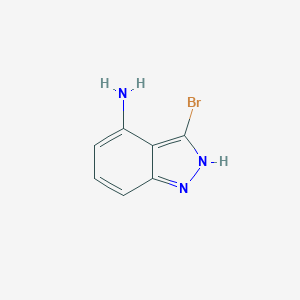

3-Bromo-1H-indazol-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Synthesis Analysis

The synthesis of 3-arylquinazolin-4(3H)-ones, which are structurally related to 3-Bromo-1H-indazol-4-amine, has been achieved through an atroposelective bromination process catalyzed by a tertiary amine-containing β-turn peptide. This method provides high levels of enantioinduction across a broad substrate scope. The process involves the formation of stereoisomerically stable monobromides, which can be further transformed while retaining stereochemical information through reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination .

Molecular Structure Analysis

The molecular structure and the peptide-substrate complex of the catalyst used in the synthesis of 3-arylquinazolin-4(3H)-ones were explored using X-ray crystallography and 2D-NOESY experiments. Density functional theory calculations were also employed to study the rotational barriers of quinazolinone about the chiral anilide axis, which is relevant to understanding the high enantioselectivities observed in the synthesis process .

Chemical Reactions Analysis

The synthesis of 3-Bromo-1H-indazol-4-amine may involve similar chemical reactions to those described in the synthesis of related compounds. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis could provide insights into potential reactions involving brominated compounds and amines . Additionally, the palladium-catalyzed tandem reaction of o-aminophenols, bromoalkynes, and isocyanides to give 4-amine-benzo[b][1,4]oxazepines suggests a possible route involving migratory insertion of isocyanides into a vinyl-palladium intermediate, which could be analogous to reactions involving 3-Bromo-1H-indazol-4-amine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Bromo-1H-indazol-4-amine are not directly reported, the properties of structurally related compounds can provide some insights. For example, the synthesis of fully substituted 1H-1,2,4-triazol-3-amines without the need for metals, ligands, or oxidants indicates that similar compounds can be synthesized under mild and environmentally friendly conditions. The fluorescence and aggregation-induced emission (AIE) properties of these triazol-3-amines suggest potential applications in organic chemistry, medicinal chemistry, and optical materials, which may also be relevant for the study of 3-Bromo-1H-indazol-4-amine .

Antimicrobial Activities Analysis

The antimicrobial activities of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been characterized, indicating that brominated compounds can exhibit significant biological activity. These compounds were synthesized by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines and were screened against various bacterial and fungal strains. This suggests that 3-Bromo-1H-indazol-4-amine could also possess antimicrobial properties, which could be explored in further studies .

科学研究应用

Antitumor Activity

- Scientific Field: Oncology

- Application Summary: 3-Bromo-1H-indazol-4-amine derivatives have been synthesized and evaluated for their inhibitory activities against various human cancer cell lines . These include lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells .

- Methods of Application: The compounds were synthesized using a molecular hybridization strategy and their inhibitory activities were evaluated using a methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results: Among the synthesized compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) . It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

HIV-1 Infections Treatment

- Scientific Field: Virology

- Application Summary: 7-Bromo-4-chloro-1H-indazol-3-amine, a derivative of 3-Bromo-1H-indazol-4-amine, is used in the synthesis of Lenacapavir . Lenacapavir is a potent capsid inhibitor used for the treatment of HIV-1 infections .

Anti-Inflammatory Activity

- Scientific Field: Pharmacology

- Application Summary: Indazole derivatives, including 3-Bromo-1H-indazol-4-amine, have been found to possess anti-inflammatory properties . These compounds can potentially be used in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease .

Anti-Bacterial Activity

- Scientific Field: Microbiology

- Application Summary: Indazole derivatives, including 3-Bromo-1H-indazol-4-amine, have demonstrated antibacterial activity . These compounds could potentially be used in the development of new antibiotics to combat bacterial infections .

Anti-Hypertensive Activity

- Scientific Field: Pharmacology

- Application Summary: Indazole-containing compounds, including 3-Bromo-1H-indazol-4-amine, have been found to possess anti-hypertensive properties . These compounds can potentially be used in the treatment of conditions characterized by high blood pressure .

Anti-Diabetic Activity

未来方向

Indazole-containing derivatives, including 3-Bromo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing these compounds with better biological activities . For example, a novel series of 1H-indazol-3-amine scaffold derivatives have been designed and synthesized to develop potent FGFR inhibitors .

属性

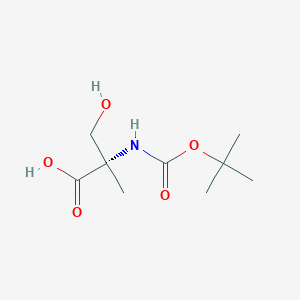

IUPAC Name |

3-bromo-2H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMVLRQMJKZIPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646252 |

Source

|

| Record name | 3-Bromo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-indazol-4-amine | |

CAS RN |

885521-25-5 |

Source

|

| Record name | 3-Bromo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。